molecular formula C7H9F2NO2 B13327393 6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 1394116-63-2

6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No.: B13327393
CAS No.: 1394116-63-2
M. Wt: 177.15 g/mol
InChI Key: LLKQOWKAHGZCIO-UHFFFAOYSA-N
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Description

6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid: is a bicyclic compound characterized by the presence of an amino group and two fluorine atoms on a hexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2,2-difluorobicyclo[310]hexane-6-carboxylic acid typically involves multiple steps starting from commercially available precursorsThe reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency. The use of advanced purification techniques, such as chromatography, is also common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxylic acid group may produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, 6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology: In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its distinct structural features. It may also serve as a probe for investigating biological pathways involving fluorinated compounds .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural rigidity and fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates .

Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

    6,6-Difluorobicyclo[3.1.0]hexane: Similar in structure but lacks the amino and carboxylic acid groups.

    3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid: Similar but with different substitution patterns.

Uniqueness: 6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid is unique due to the presence of both amino and carboxylic acid groups, which provide additional functionalization options and enhance its versatility in various applications.

Properties

CAS No.

1394116-63-2

Molecular Formula

C7H9F2NO2

Molecular Weight

177.15 g/mol

IUPAC Name

6-amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid

InChI

InChI=1S/C7H9F2NO2/c8-6(9)2-1-3-4(6)7(3,10)5(11)12/h3-4H,1-2,10H2,(H,11,12)

InChI Key

LLKQOWKAHGZCIO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2C1C2(C(=O)O)N)(F)F

Origin of Product

United States

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